5-Amino-4,4-dimethylpentan-2-ol hydrochloride
Overview
Description
Scientific Research Applications
Photochemical Dimerization of Aminopyridines and Pyridones :
- Research by Taylor and Kan (1963) in the "Journal of the American Chemical Society" discusses the formation of dimers through ultraviolet irradiation of various aminopyridines in hydrochloric acid solutions. This study can provide insights into the photochemical properties and potential applications of similar compounds in chemical synthesis and photochemical reactions (Taylor & Kan, 1963).
In Vivo Metabolism of Psychoactive Phenethylamine :
- Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, leading to various metabolites. This research, published in "Journal of Analytical Toxicology," is significant for understanding the metabolic pathways of related compounds, which can be relevant in pharmacological and toxicological studies (Kanamori et al., 2002).
Mechanistic Studies on Lysine-Induced N-Formylation :
- Eilstein et al. (2007), in "Chemical Research in Toxicology," examined the reactivity of p-benzoquinonediimines with lysine, a study that can provide a better understanding of the chemical behavior of similar compounds in the context of allergic contact dermatitis (Eilstein et al., 2007).
Reversible Blocking of Amino Groups with Citraconic Anhydride :
- Research by Dixon and Perham (1968) in "The Biochemical Journal" discusses the reversible blocking of amino groups in molecules, a process that could be relevant to the modification and functionalization of similar amino-containing compounds (Dixon & Perham, 1968).
Synthesis and Properties of Tetrahydropteridine Derivatives :
- Whiteley, Drais, and Huennekens (1969) in "Archives of Biochemistry and Biophysics" reported the synthesis of a tetrahydropteridine derivative, offering insights into the synthesis pathways that might be applicable to 5-Amino-4,4-dimethylpentan-2-ol hydrochloride (Whiteley et al., 1969).
Safety and Hazards
Properties
IUPAC Name |
5-amino-4,4-dimethylpentan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGBGDVGWPBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.